Lipophilicity Differential: 3,5-Dimethylindan-1-one vs. 1-Indanone
The calculated partition coefficient (XLogP) for 3,5-dimethylindan-1-one is 2.4 [1]. This value is notably higher than the XLogP of 1.81 reported for the unsubstituted parent compound, 1-indanone [2]. The introduction of two methyl groups increases calculated lipophilicity by approximately 0.6 log units, which is consistent with the additive contribution of aliphatic carbons. This difference predicts altered membrane permeability and non-specific protein binding in biological assays.
| Evidence Dimension | Calculated Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 1-Indanone: XLogP = 1.81 |
| Quantified Difference | Delta XLogP = +0.59 |
| Conditions | In silico prediction; values sourced from BaseChem (3,5-dimethylindan-1-one) and PubChem (1-indanone). |
Why This Matters
A higher logP directly influences compound partitioning in biphasic systems and biological membranes; procurement of the incorrect analog would lead to mismatched pharmacokinetic behavior in any assay with a cellular component.
- [1] BaseChem. 3,5-Dimethyl-1-indanone. XLogP data. Accessed 2026. View Source
- [2] PubChem. 1-Indanone (Compound Summary). XLogP data. Accessed 2026. View Source
